molecular formula C20H19N3O3 B306736 N'-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide

N'-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide

Cat. No. B306736
M. Wt: 349.4 g/mol
InChI Key: NEBYJASXYIQZHP-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by the name of EMQ and has been synthesized by several researchers using different methods.

Mechanism of Action

The mechanism of action of EMQ is not fully understood. However, it has been proposed that EMQ acts by inhibiting the activity of certain enzymes that are involved in various cellular processes. EMQ has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, EMQ reduces inflammation and pain.
Biochemical and Physiological Effects:
EMQ has been found to have several biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the activity of COX-2 enzyme. EMQ has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has been found to have anti-diabetic properties by reducing the level of glucose in the blood. EMQ has also been found to have potential applications in the field of agriculture as a pesticide.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EMQ in lab experiments is its potential applications in various fields of scientific research. EMQ has been found to have anti-inflammatory, anti-tumor, and anti-diabetic properties, which make it a promising compound for further research. However, one of the limitations of using EMQ in lab experiments is its low solubility in water, which makes it difficult to dissolve in aqueous solutions.

Future Directions

There are several future directions for research on EMQ. One of the future directions is to investigate the mechanism of action of EMQ in more detail. Another future direction is to explore the potential applications of EMQ in the field of medicine, agriculture, and other fields. Further research is also needed to investigate the safety and toxicity of EMQ in humans and animals. Additionally, research is needed to develop new synthetic methods for EMQ that are more efficient and environmentally friendly.

Synthesis Methods

EMQ has been synthesized by several researchers using different methods. One of the most common methods for synthesizing EMQ is the condensation reaction between 2-methylquinoline-3-carboxylic acid hydrazide and 3-ethoxy-4-oxocyclohexa-2,5-dien-1-carbaldehyde. This reaction is catalyzed by glacial acetic acid and results in the formation of EMQ as a yellow solid.

Scientific Research Applications

EMQ has been found to have potential applications in various fields of scientific research. One of the most significant applications of EMQ is in the field of medicine. EMQ has been found to have anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. EMQ has also been found to have potential applications in the field of agriculture as a pesticide.

properties

Product Name

N'-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N//'-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide

InChI

InChI=1S/C20H19N3O3/c1-3-26-19-10-14(8-9-18(19)24)12-21-23-20(25)16-11-15-6-4-5-7-17(15)22-13(16)2/h4-12,21H,3H2,1-2H3,(H,23,25)/b14-12+

InChI Key

NEBYJASXYIQZHP-WYMLVPIESA-N

Isomeric SMILES

CCOC1=C/C(=C/NNC(=O)C2=CC3=CC=CC=C3N=C2C)/C=CC1=O

SMILES

CCOC1=CC(=CNNC(=O)C2=CC3=CC=CC=C3N=C2C)C=CC1=O

Canonical SMILES

CCOC1=CC(=CNNC(=O)C2=CC3=CC=CC=C3N=C2C)C=CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.